

# Minimizing residual stress in BTSE films during annealing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Bis(trimethoxysilyl)ethane

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## Technical Support Center: BTSE Films

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize residual stress in Barium Titanate-Strontium Titanate-Epoxy (BTSE) composite films during the annealing (curing) process.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of residual stress in BTSE films during annealing?

A1: Residual stress in BTSE composite films originates from two main sources:

- **Thermal Stress:** This arises from the mismatch in the Coefficient of Thermal Expansion (CTE) between the BTSE composite film and the substrate material.[1][2] As the film and substrate cool down from the annealing (curing) temperature to room temperature, they contract at different rates, inducing stress. A significant CTE mismatch between the ceramic fillers (BT/ST) and the epoxy matrix also contributes to internal micro-stresses.
- **Curing Shrinkage (Intrinsic Stress):** The epoxy matrix undergoes chemical shrinkage as it cross-links and solidifies during the curing process.[1] This volumetric shrinkage is constrained by the substrate and the embedded ceramic particles, leading to the development of intrinsic residual stress.

Q2: How does the annealing (curing) temperature affect residual stress?

A2: The annealing temperature is a critical factor.

- Higher Temperatures: A higher curing temperature results in a larger temperature difference ( $\Delta T$ ) during cooling, which can increase thermal stress.[3] For the epoxy matrix, higher temperatures can also accelerate curing and potentially increase chemical shrinkage, although this is a complex relationship.[1]
- Lower Temperatures: Using the lowest possible temperature necessary for complete curing is generally advisable.[4] This minimizes the thermal expansion mismatch component of the stress.[3] Insufficient temperature, however, will lead to incomplete polymerization, resulting in poor mechanical and functional properties.[4]

Q3: Can residual stress be compressive or tensile? Which is preferred?

A3: Residual stress can be either tensile (the film is being stretched) or compressive (the film is being compressed). High tensile stress is often detrimental, as it can lead to cracking, delamination, and premature failure of the film.[5] Compressive stress can sometimes be beneficial, as it may prevent crack propagation.[6] The nature of the stress depends on the relative CTEs of the film and substrate and the curing shrinkage.

Q4: How does the choice of substrate impact residual stress?

A4: The substrate plays a crucial role. To minimize thermal stress, select a substrate with a CTE that is closely matched to the CTE of the BTSE composite film.[2] A large mismatch will lead to significant stress upon cooling.

Q5: What is the role of the  $\text{BaTiO}_3$  and  $\text{SrTiO}_3$  filler content in managing stress?

A5: The ceramic filler content influences the overall properties of the composite film. Increasing the volume fraction of  $\text{BaTiO}_3$  and  $\text{SrTiO}_3$  fillers generally lowers the CTE of the composite, bringing it closer to that of common silicon or ceramic substrates.[7][8] This can help reduce the thermal mismatch stress. However, very high filler loading can make the film brittle and may lead to processing challenges.

## Troubleshooting Guide

This guide addresses common issues encountered during the annealing of BTSE films.

Problem	Potential Cause	Recommended Solution
<p>Film Cracking or Peeling After Annealing</p>	<p>High tensile residual stress.</p>	<p>1. Lower Annealing/Curing Temperature: Use the minimum temperature required for full epoxy cure to reduce thermal stress.<sup>[3]</sup><sup>[4]</sup>2. Optimize Cooling Rate: Implement a slow, controlled cooling ramp after the dwell time. Abrupt cooling can exacerbate thermal shock and stress.<sup>[9]</sup>3. Substrate Matching: If possible, switch to a substrate with a CTE closer to that of your BTSE composite.<sup>4.</sup>4. Increase Filler Loading: A higher ceramic content can lower the composite's CTE, reducing the mismatch with the substrate.<sup>[8]</sup><sup>5.</sup>5. Intermediate Annealing: For thick films, consider a multi-step curing process with intermediate, lower-temperature holds to allow for gradual stress relaxation.</p>
<p>Film Warpage or Bowing</p>	<p>Significant stress gradient through the film's thickness.</p>	<p>1. Ensure Uniform Heating: Verify that your oven or hot plate provides uniform temperature across the entire sample.<sup>2.</sup>2. Slow Cooling Rate: A very slow cooling process allows all parts of the film and substrate to contract more uniformly.<sup>3.</sup>3. Symmetric Processing: If depositing</p>

multiple layers, ensure the process is as symmetric as possible.

Inconsistent Film Properties  
(e.g., Dielectric, Piezoelectric)

Incomplete or non-uniform curing of the epoxy matrix.

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1. Verify Cure Schedule: Ensure the annealing time and temperature are sufficient for the specific epoxy system to achieve full cross-linking.<sup>[4]</sup> Refer to the manufacturer's datasheet.

2. Characterize Cure Profile: Use Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and duration for your specific BTSE formulation.<sup>[4]</sup>

3. Improve Filler Dispersion: Agglomerated ceramic particles can lead to localized stress concentrations and non-uniform curing.<sup>[10]</sup> Enhance dispersion through better mixing techniques or the use of surfactants.

Low Adhesion to Substrate

High interfacial stress leading to delamination.

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1. Use Adhesion Promoters: Apply a suitable adhesion promoter or coupling agent (e.g., silanes) to the substrate before film deposition to improve the film-substrate bond.<sup>[10]</sup>

2. Substrate Surface Preparation: Ensure the substrate is scrupulously clean and has an appropriately prepared surface for optimal adhesion.

3. Reduce Overall Stress: Implement the stress

reduction techniques listed  
under "Film Cracking."

## Data Presentation

Table 1: Typical Coefficients of Thermal Expansion (CTE) for Common Materials

Material	Typical CTE (ppm/°C)	Notes
Epoxy (unfilled)	45 - 65	Can vary significantly with formulation.
BaTiO <sub>3</sub> (Ceramic)	~9 - 13	
SrTiO <sub>3</sub> (Ceramic)	~9 - 11	CTE is very similar to BaTiO <sub>3</sub> . <a href="#">[11]</a>
Silicon (Substrate)	2.6 - 4.1	
Glass (Substrate)	3 - 9	Varies by glass type (e.g., Borosilicate, Soda-lime).
Alumina (Substrate)	~7 - 8	

Note: The CTE of the BTSE composite will be a function of the filler volume fraction and will typically fall between the values of the epoxy and the ceramic fillers.

## Experimental Protocols

### Protocol 1: Differential Scanning Calorimetry (DSC) for Cure Profile Optimization

Objective: To determine the optimal curing temperature and degree of cure for the BTSE-epoxy mixture.

Methodology:

- Prepare a small sample (5-10 mg) of the uncured BTSE-epoxy liquid mixture.

- Place the sample in a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
- Place both pans in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected curing temperature (e.g., 250°C).
- Record the heat flow as a function of temperature. The exothermic peak in the heat flow curve represents the curing reaction.
- The onset temperature of the exotherm provides the temperature at which curing begins, and the peak temperature is often used as a reference for the optimal curing temperature. The total area under the peak corresponds to the total heat of reaction.
- To determine the degree of cure after a specific annealing process, run the same DSC scan on a sample that has already been annealed. The residual heat of reaction can be measured and compared to the total heat of reaction of an uncured sample.

## Protocol 2: Wafer Curvature Method for Residual Stress Measurement

Objective: To quantify the average biaxial residual stress in the BTSE film.

Methodology:

- Measure the initial curvature (or radius of curvature,  $R_1$ ) of the blank substrate using a profilometer or laser scanning system.
- Deposit and anneal the BTSE film onto the substrate using the desired protocol.
- After cooling to room temperature, measure the final curvature ( $R_2$ ) of the coated substrate.
- Calculate the film stress ( $\sigma$ ) using the Stoney equation:

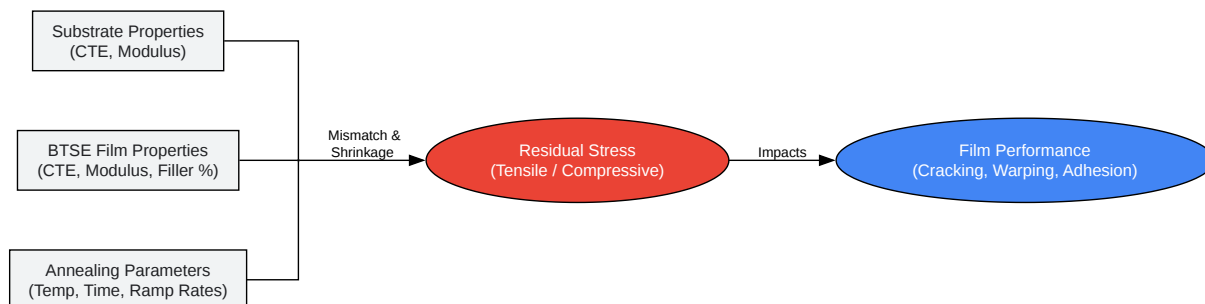
$$\sigma = [E_s / (6 * (1 - \nu_s))] * [t_s^2 / t_p] * (1/R_2 - 1/R_1)$$

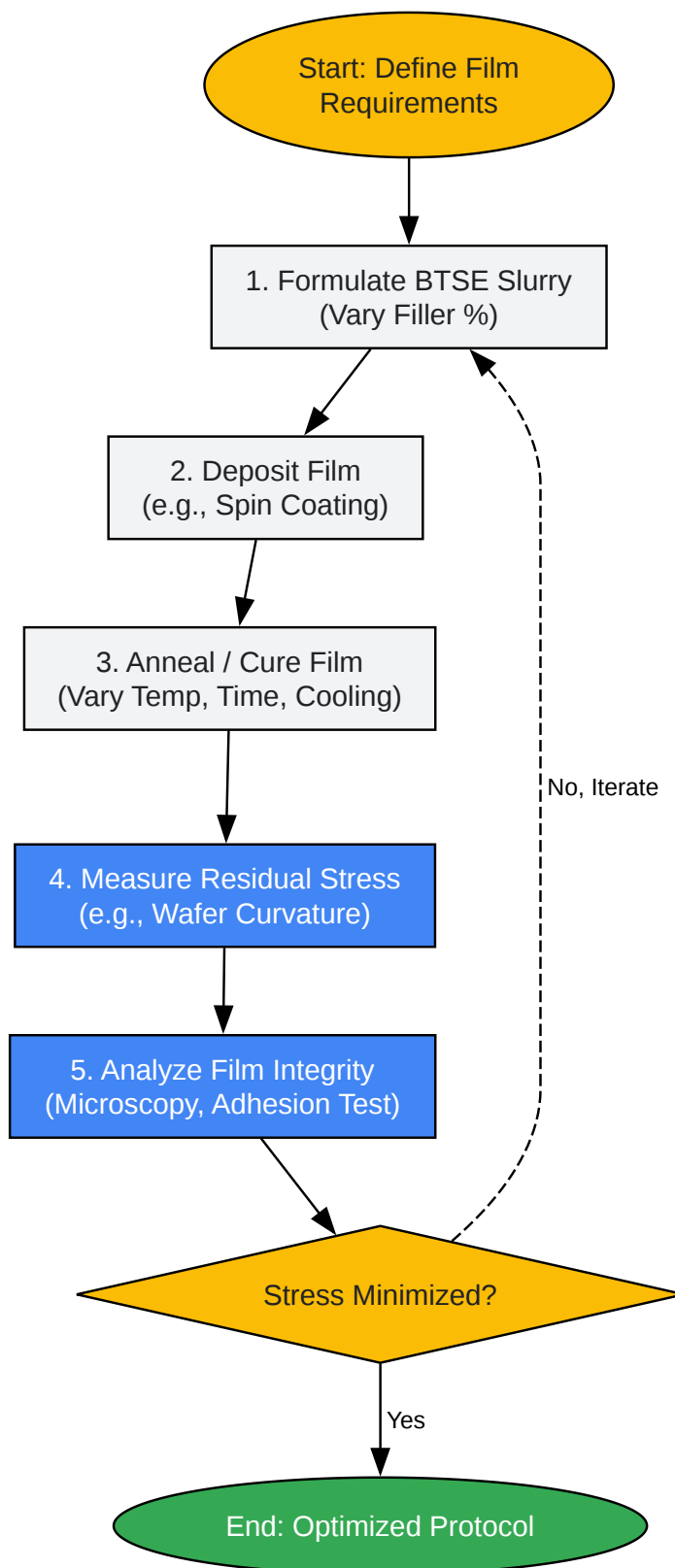
Where:

- $E_s$  = Young's modulus of the substrate
- $\nu_s$  = Poisson's ratio of the substrate
- $t_s$  = Thickness of the substrate
- $t_f$  = Thickness of the film

## Visualizations







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- To cite this document: BenchChem. [Minimizing residual stress in BTSE films during annealing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097841#minimizing-residual-stress-in-btse-films-during-annealing]

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